molecular formula C12H15N2O3PS B1678678 Quinalphos CAS No. 13593-03-8

Quinalphos

Cat. No. B1678678
CAS RN: 13593-03-8
M. Wt: 298.3 g/mol
InChI Key: JYQUHIFYBATCCY-UHFFFAOYSA-N
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Description

Quinalphos is an organothiophosphate chemical primarily used as a pesticide . It is a reddish-brown liquid with the chemical formula C12H15N2O3PS and IUPAC name O, O-diethyl O-quinoxalin-2-yl phosphorothioate . It is widely used in crops such as wheat, rice, coffee, sugarcane, and cotton .


Synthesis Analysis

The detailed metabolic pathways of Quinalphos were investigated with Cunninghamella elegans . Quinalphos was degraded by 92% in 7 days, while ten metabolites were produced . The metabolites were analyzed and identified by GC–MS .


Molecular Structure Analysis

The molecular structure of Quinalphos is represented by the formula C12H15N2O3PS .


Chemical Reactions Analysis

Quinalphos was swiftly broken down to 41.54% of its initial concentration within 24 hours . The metabolic profile of this fungus may be used by mammals as a reference for the metabolism of exogenous compounds .


Physical And Chemical Properties Analysis

Quinalphos is a white odorless crystal . It is soluble in many organic solvents such as benzene, toluene, xylene, alcohol, ether, acetone, acetonitrile, ethyl acetate, and so on . It is slightly soluble in petroleum ether, and its solubility in water is 22mg/L at normal temperature .

Scientific Research Applications

Environmental Fate and Eco-toxicity

Quinalphos is studied for its environmental fate, which includes how it degrades and persists in the environment. Research also focuses on its eco-toxicity, examining the impact on non-target organisms and potential health hazards to animals and humans due to its extensive use in agriculture .

Biodegradation and Metabolic Pathways

Studies have explored the biodegradation of Quinalphos by various microorganisms, such as Cunninghamella elegans, which is used to simulate mammalian metabolism pathways. This research is crucial for understanding how Quinalphos breaks down in the environment and in living organisms .

Toxicity Analysis and Biomarker Response

Research has been conducted on the toxicity of Quinalphos, particularly its effects on non-target beneficial organisms like earthworms. This includes identifying biomarkers that respond to its effects, which is important for assessing the risk of Quinalphos exposure .

Pesticide Properties and Approvals

Quinalphos’s chemical properties, such as its decomposition temperature and effectiveness as a pesticide and acaricide, are analyzed. Studies also review its regulatory approvals and recommended usage guidelines .

Risk Assessment and Decontamination

Assessing the risks associated with Quinalphos use and developing decontamination strategies are key areas of research. This involves studying the degradation of Quinalphos in polluted environments and its potential health hazards .

Agricultural Applications

The use of Quinalphos in agriculture, particularly in pest control for crops like tea plantations in India, is another significant area of study. The aim is to understand its effectiveness and develop best practices for its use while minimizing environmental impact .

Mechanism of Action

Target of Action

Quinalphos is an organothiophosphate chemical primarily used as a pesticide . Its primary target is acetylcholinesterase (AChE) , an enzyme crucial for nerve function in insects, humans, and many other animals .

Mode of Action

Quinalphos acts as an inhibitor of AChE . By binding to this enzyme, it prevents the breakdown of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. This leads to an accumulation of acetylcholine in the synapses, causing continuous, unregulated nerve impulses that can lead to paralysis and death in insects.

Biochemical Pathways

The biochemical pathways affected by quinalphos are primarily those involved in nerve signal transmission. The inhibition of AChE disrupts normal synaptic transmission, leading to a range of downstream effects. In addition, studies have shown that quinalphos can be metabolized by certain microorganisms, such as Cunninghamella elegans, producing various metabolites . Cytochrome P450 monooxygenases have been implicated in the metabolism of quinalphos .

Pharmacokinetics

Quinalphos is rapidly degraded by C. elegans, with 92% of the compound degraded in 7 days . The degradation of quinalphos leads to the production of various metabolites, which are further metabolized or excreted . The rapid degradation suggests that quinalphos may have a relatively short half-life in organisms, affecting its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of quinalphos. For example, certain microorganisms in the soil can degrade quinalphos, reducing its persistence in the environment . Furthermore, the widespread use of quinalphos can lead to increased resistance in insects, reducing its efficacy . It’s also important to note that quinalphos is classified as moderately toxic by the World Health Organization and the U.S. Environmental Protection Agency, and its use can pose a risk to non-target organisms .

Safety and Hazards

Quinalphos is ranked ‘moderately hazardous’ in the World Health Organization’s (WHO) acute hazard ranking . It is fatal if inhaled and causes serious eye damage . It is also very toxic to aquatic life .

Future Directions

In view of less understanding of biotic factors in Quinalphos degradation, future research is aimed at isolating bacterial species capable of degrading Quinalphos from soil samples collected from horticultural fields .

properties

IUPAC Name

diethoxy-quinoxalin-2-yloxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-12-9-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQUHIFYBATCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024291
Record name Quinalphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinalphos

CAS RN

13593-03-8
Record name Quinalphos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13593-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinalphos [BSI:ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinalphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinalphos
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name QUINALPHOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S837727Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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